

Application Notes and Protocols for Antofloxacin Hydrochloride Susceptibility Testing

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Compound of Interest		
Compound Name:	Antofloxacin hydrochloride	
Cat. No.:	B1667554	Get Quote

Disclaimer: As of November 2025, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria (breakpoints) for **Antofloxacin hydrochloride**. The following protocols and data are based on general CLSI methodologies for antimicrobial susceptibility testing and published research findings. These should be used for research purposes only and not for clinical decision-making.

Introduction

Antofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic.[1] Like other fluoroquinolones, it exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to Antofloxacin hydrochloride using standardized methods and presents a summary of available data from scientific literature.

Data Presentation

The following tables summarize Minimum Inhibitory Concentration (MIC) data for **Antofloxacin hydrochloride** against various bacterial species as reported in published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of **Antofloxacin Hydrochloride** against Escherichia coli



Strain Type	Number of Isolates	MIC Range (mg/L)	Source(s)
Clinical Isolates	8	0.063 - 2	[3]

Table 2: Minimum Inhibitory Concentration (MIC) of **Antofloxacin Hydrochloride** against Staphylococcus aureus

Strain Type	Number of Isolates	MIC Range (mg/L)	MIC₅₀ (mg/L)	MIC ₉₀ (mg/L)	Source(s)
Clinical Isolates	Not Specified	Not Specified	0.5	1	[4]
Murine Pneumonia Model Isolates	Not Specified	Not Specified	Not Specified	0.5	[5]

Table 3: Minimum Inhibitory Concentration (MIC) of **Antofloxacin Hydrochloride** against Streptococcus pneumoniae

Strain Type	Number of Isolates	MIC Range (mg/L)	MIC ₉₀ (mg/L)	Source(s)
Murine Pneumonia Model Isolates	Not Specified	Not Specified	2.0	[5]

Table 4: Minimum Inhibitory Concentration (MIC) of **Antofloxacin Hydrochloride** against Klebsiella pneumoniae



Strain Type	Number of Isolates	MIC Range (mg/L)	MIC₅₀ (mg/L)	MIC ₉₀ (mg/L)	Source(s)
Clinical Isolates	53	0.015 - 1	0.063	0.5	[4]
Murine Lung Infection Model Isolates	7	0.03 - 0.25	Not Reported	Not Reported	[4]

Experimental ProtocolsBroth Microdilution Method for MIC Determination

This protocol is based on the general guidelines provided by CLSI for broth microdilution susceptibility testing.

a. Materials:

- Antofloxacin hydrochloride powder
- Appropriate solvent for Antofloxacin hydrochloride
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- b. Protocol Steps:



- Preparation of **Antofloxacin Hydrochloride** Stock Solution:
 - Prepare a stock solution of Antofloxacin hydrochloride at a concentration of 1000 mg/L or higher in a suitable solvent. Sterilize by filtration.
- Preparation of Inoculum:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute the adjusted suspension to achieve a final inoculum concentration of approximately
 5 x 10⁵ CFU/mL in the microtiter plate wells.
- · Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the Antofloxacin hydrochloride stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
 - \circ The final volume in each well should be 100 μ L after adding the inoculum.
 - Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well (except the sterility control).
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of Antofloxacin hydrochloride that completely inhibits visible growth of the organism as detected by the unaided eye.[6]



Disk Diffusion Method (Kirby-Bauer)

This protocol is based on the general guidelines provided by CLSI for disk diffusion susceptibility testing.

- a. Materials:
- Antofloxacin hydrochloride-impregnated disks (concentration to be determined based on preliminary studies)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- · Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters
- b. Protocol Steps:
- Preparation of Inoculum:
 - Prepare the inoculum as described in the broth microdilution protocol (turbidity equivalent to 0.5 McFarland standard).
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

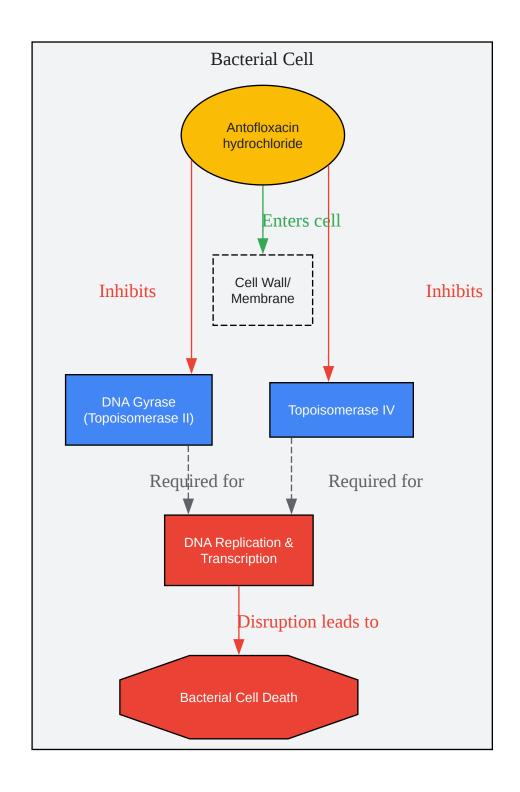


- Application of Disks:
 - Aseptically apply the Antofloxacin hydrochloride disks to the surface of the inoculated agar plate.
 - Ensure the disks are in firm contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
 - Measure the diameter of the zone of inhibition (including the disk) in millimeters.
 - Since there are no established CLSI breakpoints, the interpretation of susceptible, intermediate, or resistant cannot be formally made. The zone diameters should be recorded and compared with MIC values if determined concurrently.

Visualizations

Mechanism of Action of Antofloxacin Hydrochloride



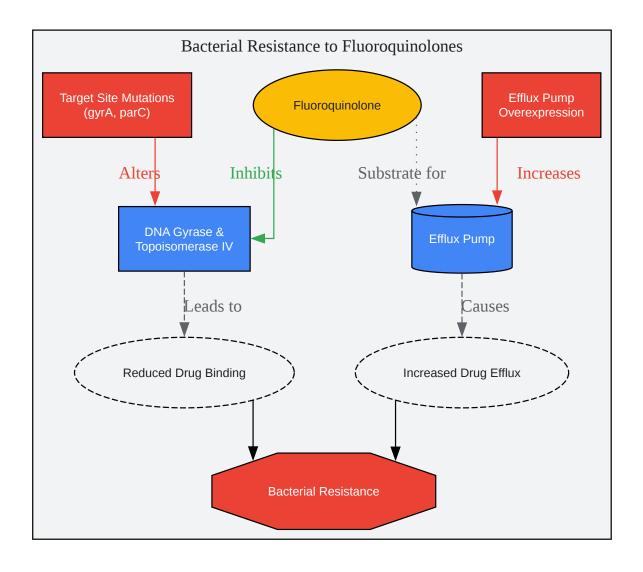


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Caption: Mechanism of action of **Antofloxacin hydrochloride**.

General Fluoroquinolone Resistance Mechanisms



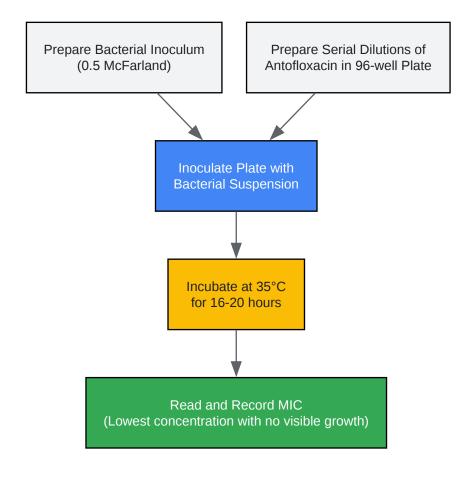


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Caption: Common mechanisms of bacterial resistance to fluoroquinolones.

Experimental Workflow for MIC Determination





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Caption: Workflow for MIC determination by broth microdilution.

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